molecular formula C7H12O3 B14690798 Acetic acid;penta-2,4-dien-1-ol CAS No. 24673-22-1

Acetic acid;penta-2,4-dien-1-ol

Cat. No.: B14690798
CAS No.: 24673-22-1
M. Wt: 144.17 g/mol
InChI Key: RKQAYORUEMFRDC-UHFFFAOYSA-N
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Description

Acetic acid;penta-2,4-dien-1-ol is a compound with the molecular formula C₇H₁₂O₃ It is a combination of acetic acid and penta-2,4-dien-1-ol, which is a type of dienol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;penta-2,4-dien-1-ol can be achieved through several methods. One common approach involves the reaction of penta-2,4-dien-1-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs at room temperature and yields the desired compound in good purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;penta-2,4-dien-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.

Major Products Formed

Scientific Research Applications

Acetic acid;penta-2,4-dien-1-ol has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex molecules through reactions like the Diels-Alder reaction.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of infections and inflammation.

    Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals

Mechanism of Action

The mechanism of action of acetic acid;penta-2,4-dien-1-ol involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects are believed to be mediated through the inhibition of cyclooxygenase-2 (COX-2) enzyme, which plays a key role in the inflammatory response. The compound may also interact with other enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Penta-2,4-dien-1-ol: A similar compound with a slightly different structure, known for its use in organic synthesis.

    Acetic acid: A simple carboxylic acid with widespread applications in industry and research.

    Hexa-2,4-dien-1-ol: Another dienol with similar chemical properties and applications.

Uniqueness

Acetic acid;penta-2,4-dien-1-ol is unique due to its combination of acetic acid and penta-2,4-dien-1-ol, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the study of biological activities .

Properties

CAS No.

24673-22-1

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

acetic acid;penta-2,4-dien-1-ol

InChI

InChI=1S/C5H8O.C2H4O2/c1-2-3-4-5-6;1-2(3)4/h2-4,6H,1,5H2;1H3,(H,3,4)

InChI Key

RKQAYORUEMFRDC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C=CC=CCO

Origin of Product

United States

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